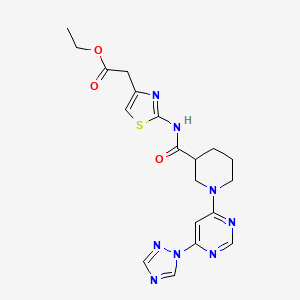
ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their high nitrogen content and have been used in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are also widely used and studied as antimicrobial agents due to their safety profile and high therapeutic index .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . In some cases, the synthesis involves multiple steps, starting from a basic 1,2,4-triazole molecule .
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions to form different derivatives. For example, they can react with various ester ethoxycarbonylhydrazones to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally thermally stable compounds . They are also known for their high nitrogen content, which contributes to their utility in various applications .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The compound has been utilized as a precursor in the synthesis of diverse heterocyclic compounds. For instance, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights the compound's versatility in generating structurally diverse molecules. These derivatives were synthesized through interactions with various arylidinemalononitrile derivatives, showcasing the compound's adaptability in organic synthesis and the potential for creating a wide range of molecular architectures (Mohamed, 2021).
Biological Activity Evaluation
The synthesized compounds have been evaluated for their biological activities, including antimicrobial, antioxidant, and anticancer properties. For example, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized and assessed for their antibacterial, antioxidant, and antitubercular activities. This demonstrates the compound's role in the discovery of potential therapeutic agents and its contribution to medicinal chemistry (Bhoi et al., 2016).
Chemical Reactivity and Interactions
Research into the compound's reactivity and interactions has led to the development of new synthetic pathways and the understanding of chemical behavior. This includes the synthesis of thiazole-aminopiperidine hybrid analogues, which were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Such studies not only expand the chemical knowledge base but also contribute to the development of novel drug candidates targeting specific biological pathways (Jeankumar et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds with 1,2,4-triazole and thiazole moieties have been reported to exhibit promising anticancer activities . They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity or altering its signaling pathways.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, particularly those involved in cell proliferation and apoptosis . The downstream effects of these interactions can include the inhibition of cell growth and the induction of cell death, which could contribute to the compound’s potential anticancer effects.
Pharmacokinetics
Compounds with similar structures are known to have good absorption and distribution profiles due to their ability to form hydrogen bonds with different targets . These properties can impact the compound’s bioavailability, potentially enhancing its therapeutic effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially induce cell death and inhibit cell proliferation, contributing to its potential anticancer effects.
Action Environment
Similar compounds have been shown to be thermally stable , suggesting that this compound could also exhibit stability under various environmental conditions
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-2-30-17(28)6-14-9-31-19(24-14)25-18(29)13-4-3-5-26(8-13)15-7-16(22-11-21-15)27-12-20-10-23-27/h7,9-13H,2-6,8H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZGANYDMOFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)
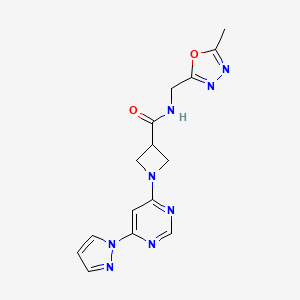


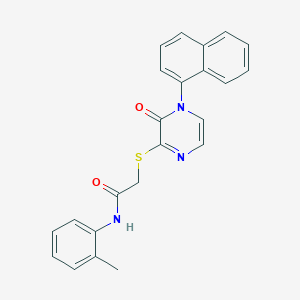
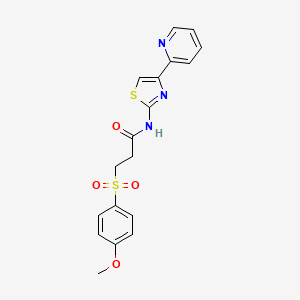
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)


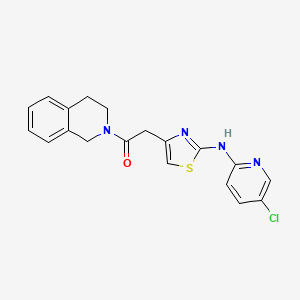
![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)